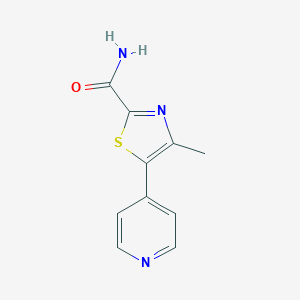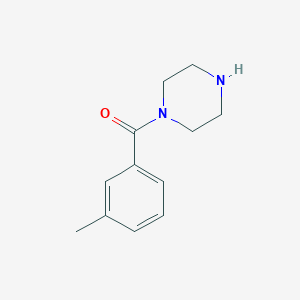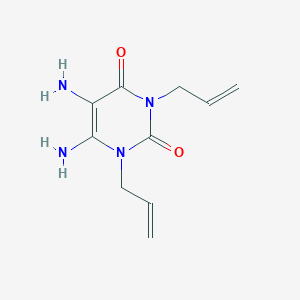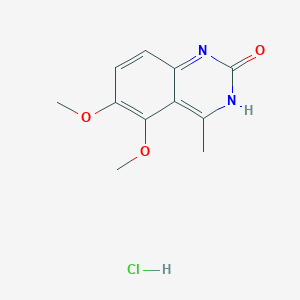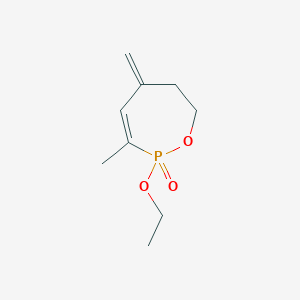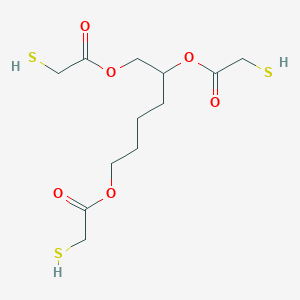
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)-, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. DMAPA is a versatile molecule that can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
作用機序
The mechanism of action of 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- depends on its specific application. In drug delivery systems, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can form micelles or nanoparticles in aqueous solutions, which can encapsulate hydrophobic drugs and protect them from degradation. The pH-sensitive property of 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- allows the drug to be released in response to the changes in the pH of the target site, such as the acidic environment of tumors. In fluorescence imaging, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can emit fluorescence signals in response to the changes in pH, which can be detected by fluorescence microscopy. In enzyme inhibition, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can bind to the active site of the enzyme and inhibit its activity, which can be used as a therapeutic strategy for diseases associated with enzyme dysfunction.
Biochemical and Physiological Effects:
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- has been shown to have various biochemical and physiological effects, depending on its concentration and exposure time. In vitro studies have demonstrated that 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can inhibit the proliferation and migration of cancer cells, and induce apoptosis. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also modulate the activity of various enzymes, such as cholinesterases and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. In vivo studies have shown that 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can reduce the tumor growth and metastasis in animal models, and improve the cognitive function and memory in aged mice.
実験室実験の利点と制限
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- has several advantages for lab experiments, such as its high solubility in water and organic solvents, its pH-sensitive property, and its ability to form micelles and nanoparticles. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also be easily modified to introduce functional groups, such as amino and carboxyl groups, which can be used for conjugation with other molecules. However, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- also has some limitations, such as its potential toxicity and side effects, which need to be carefully evaluated in vitro and in vivo. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also be affected by the environmental conditions, such as temperature and pH, which can affect its stability and activity.
将来の方向性
There are several future directions for research on 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)-, such as the development of new synthesis methods, the optimization of drug delivery systems, the exploration of new applications in fluorescence imaging and enzyme inhibition, and the evaluation of its safety and toxicity in clinical trials. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also be used as a platform for the development of new drugs and diagnostic tools, which can have significant impact on various fields, such as cancer therapy and neurodegenerative diseases.
合成法
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can be synthesized using different methods, including the reaction between 3-chlorophenol and 3-dimethylaminophenol in the presence of sodium hydroxide, or the reaction between 3-chlorophenol and dimethylamine in the presence of sodium hydroxide and copper powder. The yield of 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学的研究の応用
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- has been widely used in scientific research due to its unique properties, such as its ability to act as a pH-sensitive drug carrier, fluorescence probe, and enzyme inhibitor. 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can also be used as a building block for the synthesis of other compounds, such as dendrimers and polymers. In drug delivery systems, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can be used to enhance the solubility and stability of drugs, and to improve drug targeting and release. In fluorescence imaging, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can be used as a pH-sensitive probe to monitor the pH changes in living cells and tissues. In enzyme inhibition, 1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
CAS番号 |
104177-42-6 |
|---|---|
製品名 |
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- |
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC名 |
3-[4-(dimethylamino)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-12(2)9-3-5-11(6-4-9)15-8-10(14)7-13/h3-6,10,13-14H,7-8H2,1-2H3 |
InChIキー |
NHRKGUOSHMVHJK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)OCC(CO)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)OCC(CO)O |
同義語 |
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



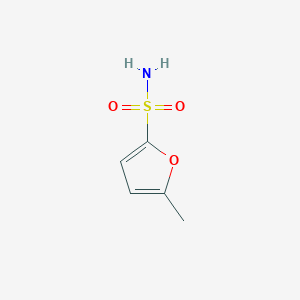

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)

